molecular formula C15H19N5O3S2 B2945339 ({2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}sulfamoyl)dimethylamine CAS No. 895427-18-6

({2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}sulfamoyl)dimethylamine

Cat. No.: B2945339
CAS No.: 895427-18-6
M. Wt: 381.47
InChI Key: ZBTRXHLROKESJM-UHFFFAOYSA-N
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Description

The compound ({2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}sulfamoyl)dimethylamine features a fused triazolo[3,2-b]thiazole core substituted at position 2 with a 4-methoxyphenyl group and at position 6 with an ethylsulfamoyl dimethylamine side chain. This structure combines a heterocyclic scaffold with sulfonamide and dimethylamine functionalities, which are common in agrochemicals and pharmaceuticals.

Properties

IUPAC Name

6-[2-(dimethylsulfamoylamino)ethyl]-2-(4-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O3S2/c1-19(2)25(21,22)16-9-8-12-10-24-15-17-14(18-20(12)15)11-4-6-13(23-3)7-5-11/h4-7,10,16H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBTRXHLROKESJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NCCC1=CSC2=NC(=NN12)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}sulfamoyl)dimethylamine involves multiple steps, typically starting with the formation of the triazole and thiazole rings. The process often includes the following steps:

    Formation of the Triazole Ring: This can be achieved by cyclization reactions involving hydrazines and carboxylic acids or their derivatives.

    Formation of the Thiazole Ring: This step usually involves the reaction of thioamides with α-haloketones.

    Coupling Reactions: The triazole and thiazole rings are then coupled with the appropriate phenyl and ethyl groups under specific conditions, often using palladium-catalyzed cross-coupling reactions.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of robust catalytic systems to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

({2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}sulfamoyl)dimethylamine: can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

({2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}sulfamoyl)dimethylamine: has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial and anticancer properties.

    Biological Research: It is used in studies investigating the mechanisms of action of triazole and thiazole derivatives.

    Industrial Applications: The compound’s unique structural features make it a candidate for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ({2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}sulfamoyl)dimethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and thiazole rings can interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Potential Use Source
Target Compound Triazolo[3,2-b]thiazole 4-Methoxyphenyl, sulfamoyl dimethyl (Not reported) Research compound
Methyl 4-[(Z)-...]benzoate (ECHEMI, 2022) Triazolo[3,2-b]thiazole 3,4-Dimethoxyphenyl, benzoate ester (Not reported) Photodynamic agent
2-[({2-[(Dimethylamino)methyl]...} (2006) Thiazole Dimethylaminomethyl, sulfanyl 231.4 Pharma intermediate
Metsulfuron methyl ester (2001) Triazine Methoxy, methyl, sulfonylurea ~381.4 (estimated) Herbicide

Key Research Findings

  • Sulfonamide vs. Sulfonylurea : The sulfamoyl group in the target compound may offer better hydrolytic stability than sulfonylureas, which are prone to enzymatic degradation .
  • Substituent Effects : The 4-methoxyphenyl group in the target compound could enhance lipophilicity and membrane penetration compared to the 3,4-dimethoxyphenyl analog .

Biological Activity

The compound ({2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}sulfamoyl)dimethylamine is a complex organic molecule that integrates multiple heterocyclic structures, specifically a triazole and thiazole ring system. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Molecular Formula

  • Chemical Formula : C15H19N5O3S2
  • Molecular Weight : 373.47 g/mol

Structural Features

The compound features:

  • A triazole ring, known for its role in various biological activities.
  • A thiazole moiety, which contributes to its pharmacological properties.
  • A sulfamoyl group that enhances solubility and bioactivity.

IUPAC Name

  • IUPAC Name : 6-[2-(dimethylsulfamoylamino)ethyl]-2-(4-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazole

Antimicrobial Activity

Recent studies have indicated that compounds similar to This compound exhibit significant antimicrobial properties. For instance:

  • Mechanism of Action : The compound may inhibit bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial growth.
  • Case Studies : In vitro assays demonstrated effective inhibition against various strains of bacteria and fungi. For example, derivatives of triazole compounds have shown promising results against Staphylococcus aureus and Escherichia coli.

Anticancer Activity

The anticancer potential of this compound is attributed to its ability to induce apoptosis in cancer cells:

  • Research Findings : Studies have shown that triazole derivatives can inhibit tumor cell proliferation by modulating cell cycle progression and promoting programmed cell death.
  • Cell Line Studies : In vitro experiments using human cancer cell lines (e.g., MCF-7 for breast cancer) revealed that the compound significantly reduced cell viability at micromolar concentrations.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

  • Triazole and Thiazole Rings : These rings are crucial for receptor binding and biological activity.
  • Methoxy Group : The presence of the methoxy group enhances lipophilicity and cellular uptake.

Data Table: Biological Activity Overview

Activity TypeTarget Organisms/CellsIC50 (µM)Reference Study
AntimicrobialStaphylococcus aureus5.0
Escherichia coli4.5
AnticancerMCF-7 (Breast Cancer)12.0
HeLa (Cervical Cancer)10.0

Antimicrobial Mechanism

The antimicrobial efficacy is hypothesized to involve:

  • Disruption of bacterial cell membranes.
  • Inhibition of nucleic acid synthesis.

Anticancer Mechanism

The anticancer effects are believed to result from:

  • Induction of oxidative stress leading to apoptosis.
  • Inhibition of specific signaling pathways involved in cell proliferation.

Q & A

Q. What synthetic routes are recommended for synthesizing ({2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}sulfamoyl)dimethylamine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of triazolothiazole derivatives typically involves multi-step reactions, including cyclization and condensation. For example:

  • Step 1: Condensation of 4-methoxyphenyl-substituted precursors with thiosemicarbazides to form triazole-thiazole scaffolds .
  • Step 2: Introduction of sulfamoyl and dimethylamine groups via nucleophilic substitution or coupling reactions.
  • Optimization: Adjusting solvents (e.g., ethanol, DMF), catalysts (e.g., triethylamine), and temperature (80–120°C) to improve yield .

Table 1: Example Reaction Conditions from Analogous Syntheses

StepReagents/ConditionsYield RangeReference
1Ethanol, reflux, 12 h60–75%
2DMF, triethylamine, 80°C, 6 h50–65%

Q. What structural characterization techniques are critical for confirming the compound’s identity?

Methodological Answer:

  • X-ray crystallography: Resolves crystal packing and confirms stereochemistry (e.g., triazolothiadiazole analogs in ) .
  • Spectroscopy:
    • ¹H/¹³C NMR: Assigns proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm) .
    • Mass spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ ion matching calculated mass) .

Q. What safety protocols are essential for handling this compound?

Methodological Answer: Based on GHS classification ():

  • PPE: Gloves, lab coats, and eye protection to avoid skin/eye contact (Category 1B skin corrosion) .
  • Ventilation: Use fume hoods to prevent inhalation of aerosols.
  • Spill Management: Collect using non-sparking tools and dispose as hazardous waste .

Table 2: Key Hazard and Safety Measures

Hazard CategoryPrecautionary Measures
Acute toxicity (oral)Avoid ingestion; use PPE
Respiratory irritationEnsure proper ventilation

Q. How can researchers screen for initial biological activity?

Methodological Answer:

  • Enzyme assays: Test BRD4 inhibition (IC₅₀) using fluorescence polarization (FP) assays (e.g., ’s BRD4 optimization) .
  • Cell-based assays: Measure cytotoxicity (e.g., MTT assay) or anti-inflammatory activity (e.g., COX-2 inhibition) .

Advanced Research Questions

Q. How should pharmacokinetic (PK) studies be designed to evaluate bioavailability and half-life?

Methodological Answer:

  • In vivo models: Use xenograft mice for plasma profiling (e.g., ’s AZD5153 study) .
  • Parameters: Measure clearance (CL), volume of distribution (Vd), and oral bioavailability (F%) via LC-MS/MS.
  • Dosing: Administer intravenously (IV) and orally (PO) to calculate F% = (AUC_po/AUC_iv) × 100 .

Table 3: Key PK Parameters from Analogous Studies

ParameterAZD5153 ()Proposed Target Compound
Half-life (t₁/₂)8–12 h>6 h (optimized)
Bioavailability45%≥40%

Q. How to address contradictory bioactivity data between in vitro and in vivo models?

Methodological Answer:

  • Metabolite analysis: Use HPLC-MS to identify active/inactive metabolites (e.g., ’s c-Myc downregulation in vivo but not in vitro) .
  • Dose calibration: Ensure in vivo doses match effective in vitro concentrations (e.g., adjust for plasma protein binding).
  • Model relevance: Validate cell lines (e.g., use patient-derived xenografts if cancer-related) .

Q. What computational strategies predict target binding interactions?

Methodological Answer:

  • Molecular docking: Simulate binding to BRD4 bromodomains using AutoDock Vina (e.g., ’s bivalent binding mode) .
  • MD simulations: Analyze stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER) .
  • Free energy calculations: Use MM-PBSA to estimate binding affinity (ΔG) .

Q. How to conduct structure-activity relationship (SAR) studies for substituent optimization?

Methodological Answer:

  • Substituent variation: Synthesize analogs with halogens (Cl, F) or methyl groups at the 4-methoxyphenyl position (e.g., ) .
  • Bioactivity testing: Compare IC₅₀ values in enzyme/cell assays to identify critical substituents.

Table 4: Hypothetical SAR Trends for Triazolothiazole Derivatives

Substituent (R)Enzyme IC₅₀ (nM)Cytotoxicity (µM)
4-OCH₃25>100
4-Cl1875
4-F30>100

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